
4-(1,2,3,4-テトラヒドロキナゾリン-2-イル)フェノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.28 g/mol It is characterized by a phenol group attached to a tetrahydroquinazoline moiety
科学的研究の応用
Anticancer Activity
In Vitro Studies
Research indicates that derivatives of tetrahydroquinazoline compounds exhibit promising anticancer properties. For instance, a study evaluated various dihydroquinazoline derivatives for their cytotoxic effects on human liver cancer (HepG-2), ovarian cancer (A2780), and breast cancer (MDA-MB-231) cell lines. The results showed that certain derivatives had IC50 values less than 50 µM against HepG-2 cells and less than 40 µM against A2780 cells, suggesting their potential as effective anticancer agents .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific kinases or receptor kinases that are crucial for cancer cell proliferation. The structure-activity relationship (SAR) studies have been pivotal in identifying the most effective substitutions on the tetrahydroquinazoline scaffold that enhance potency and selectivity against cancer cells .
Enzyme Inhibition
Carbonic Anhydrase Inhibitors
4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol has been investigated for its inhibitory activity against carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX. Compounds derived from the tetrahydroquinazole scaffold demonstrated submicromolar potency and selectivity for hCA IX, making them candidates for further development as therapeutic agents in cancer treatment .
Structure-Activity Relationship
The SAR studies conducted on these compounds revealed that modifications at specific positions significantly affect their inhibitory activity. For example, the introduction of secondary sulphonamide functions onto the tetrahydroquinazole scaffold has been shown to yield inhibitors with moderate micromolar potency against hCA IX .
Drug Design and Development
Molecular Docking Studies
In silico molecular docking studies have been employed to explore the binding interactions of 4-(1,2,3,4-tetrahydroquinazolin-2-yl)phenol with various biological targets. These studies indicated favorable binding affinities with proteins associated with SARS-CoV-2, suggesting potential applications in antiviral drug development .
ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound have also been assessed using computational tools. Results indicate good gastrointestinal absorption and positive blood-brain barrier penetration characteristics, which are critical for drug development .
Summary of Findings
The following table summarizes key findings related to the applications of 4-(1,2,3,4-tetrahydroquinazolin-2-yl)phenol:
Application Area | Key Findings |
---|---|
Anticancer Activity | Effective against multiple cancer cell lines with IC50 < 50 µM |
Enzyme Inhibition | Selective inhibitors of tumor-associated carbonic anhydrase IX |
Drug Design | Favorable binding to SARS-CoV-2 proteins; good ADMET properties |
準備方法
The synthesis of 4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol typically involves the reaction of a quinazoline derivative with a phenol compound. One common method involves the condensation of 2-aminobenzylamine with salicylaldehyde in the presence of ethanol, followed by cyclization to form the tetrahydroquinazoline ring . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
化学反応の分析
4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form dihydroquinazoline derivatives using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while reduction can produce various dihydro derivatives.
作用機序
The mechanism of action of 4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the tetrahydroquinazoline moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects . The compound’s ability to inhibit specific enzymes or receptors makes it a potential candidate for drug development.
類似化合物との比較
4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares the tetrahydro structure but has an isoquinoline ring instead of a quinazoline ring.
N,N-diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline: This derivative has an additional diethylamino group, which can alter its chemical properties and biological activities.
The uniqueness of 4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol lies in its specific combination of a phenol group with a tetrahydroquinazoline ring, which imparts distinct chemical reactivity and potential biological activities.
生物活性
4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of 4-(1,2,3,4-tetrahydroquinazolin-2-yl)phenol can be represented as follows:
This structure features a tetrahydroquinazoline moiety linked to a phenolic group, which is crucial for its biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of tetrahydroquinazoline derivatives. For instance, derivatives such as 2-(6,8-dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl)phenol have shown significant activity against SARS-CoV-2 proteins. Molecular docking studies indicated strong binding affinities to key viral proteins like Papain-like protease (PLpro) and nonstructural protein 3 (Nsp3), suggesting a mechanism that could inhibit viral replication .
Inhibition of Carbonic Anhydrases
Another area of interest is the compound's ability to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX. Studies on related compounds have shown that modifications in the tetrahydroquinazoline scaffold can lead to enhanced selectivity and potency against these enzymes. Such inhibition is critical in cancer therapy as it may impede tumor growth and metastasis .
Structure-Activity Relationship (SAR)
Research has established a structure-activity relationship for tetrahydroquinazoline derivatives. For example, modifications at specific positions on the tetrahydroquinazoline ring have been correlated with increased inhibitory activity against hCA IX. The introduction of various substituents has been shown to impact both potency and selectivity significantly .
Case Study: Antiviral Efficacy
In a recent study involving the synthesis of novel tetrahydroquinazoline derivatives, one compound demonstrated an IC50 value of 7.5 μM against SARS-CoV-2 proteins, indicating promising antiviral activity. The study utilized molecular dynamics simulations to assess the stability of the ligand-protein complexes formed during interactions with viral proteins .
Data Tables
Compound | Target | IC50 (μM) | Selectivity |
---|---|---|---|
2-(6,8-dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl)phenol | SARS-CoV-2 PLpro | 7.5 | High |
Tetrahydroquinazole derivative | hCA IX | <0.5 | Tumor-selective |
特性
IUPAC Name |
4-(1,2,3,4-tetrahydroquinazolin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-12-7-5-10(6-8-12)14-15-9-11-3-1-2-4-13(11)16-14/h1-8,14-17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAGRKYVZDUYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(N1)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。